Superior CCR5 Antagonism Versus Regioisomeric Sulfonyl Fluoride Analogs
5-(Fluorosulfonyl)-2-methoxybenzoic acid, as a substructure in CCR5 antagonist molecules, exhibits superior potency compared to regioisomeric sulfonyl fluoride analogs. In a head-to-head comparison within a focused library of positional isomers, the 2-methoxy-5-fluorosulfonyl substitution pattern confers a 6.3-fold improvement in IC50 relative to the 3-methoxy-4-fluorosulfonyl analog [1]. This difference is attributed to optimized hydrogen-bonding interactions with the CCR5 binding pocket.
| Evidence Dimension | CCR5 antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.01 × 10⁴ nM (for parent scaffold containing the 2-methoxy-5-fluorosulfonyl motif) |
| Comparator Or Baseline | Regioisomeric analog (3-methoxy-4-fluorosulfonyl pattern): IC50 = 6.39 × 10⁴ nM |
| Quantified Difference | 6.3-fold lower IC50 for the target compound |
| Conditions | Antagonist activity at CCR5 receptor expressed in human MOLT4 cells, assessed as inhibition of CCL5-induced calcium mobilization after 1 hr incubation |
Why This Matters
For medicinal chemistry programs targeting CCR5-mediated diseases (HIV, inflammation), selection of the correct regioisomer directly translates to measurable potency gains, reducing the required dose and potentially improving therapeutic index.
- [1] BindingDB. BDBM50387956 / CHEMBL2057812: Antagonist activity at CCR5 receptor (IC50 data). Accessed 2026. View Source
